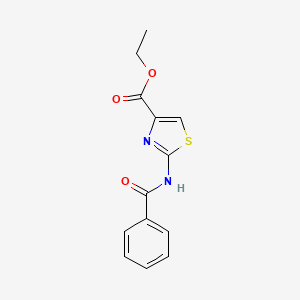

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Various nucleophiles like amines, alcohols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For instance, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparación Con Compuestos Similares

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives:

Similar Compounds: Thiazole, Benzothiazole, 2-aminothiazole.

Uniqueness: The presence of the benzamido group and the ethyl ester functionality makes it unique, providing distinct chemical reactivity and biological activity compared to other thiazole derivatives

Actividad Biológica

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 252.30 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. For instance:

- Fungicidal Activity : In a study, compounds similar to this compound demonstrated fungicidal activity at concentrations as low as 50 μg/mL against six tested fungi .

- Antiviral Activity : The compound also exhibited antiviral properties against Tobacco Mosaic Virus (TMV) in vivo at a concentration of 100 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Inhibition of Cancer Cell Proliferation : A derivative showed significant cytotoxicity towards SHSY-5Y neuroblastoma cells, outperforming the standard chemotherapeutic agent doxorubicin in selectivity and efficacy .

- Mechanism of Action : The compound was found to induce multipolar spindle formation in centrosome-amplified cancer cells by inhibiting HSET (KIFC1), leading to aberrant cell division and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. This compound derivatives demonstrated:

| Compound | Concentration (μg/mL) | Activity |

|---|---|---|

| Compound A | 50 | >50% inhibition against fungi |

| Compound B | 100 | Effective against TMV |

These results underscore the potential of thiazole derivatives in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In a comparative study focusing on neuroblastoma treatment, this compound was tested alongside doxorubicin:

| Treatment | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | <10 | High |

| Doxorubicin | ~15 | Moderate |

The high selectivity index indicates that this compound may provide effective treatment options with reduced toxicity compared to conventional chemotherapy.

Propiedades

IUPAC Name |

ethyl 2-benzamido-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APARLFOMPOBXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.